molecular formula C22H30N2O2 B1204331 Aspidospermine CAS No. 466-49-9

Aspidospermine

Cat. No.: B1204331
CAS No.: 466-49-9
M. Wt: 354.5 g/mol
InChI Key: ARQOGCYMPUOVHK-ZHHKINOHSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Several synthetic routes have been developed to prepare aspidospermine. One notable method involves a ring fragmentation/intramolecular azomethine ylide 1,3-dipolar cycloaddition reaction sequence . This method provides the desired tricyclic product as a single diastereomer. Another approach includes the use of a γ-amino-β-hydroxy-α-diazo carbonyl compound, which fragments in the presence of a Lewis acid to give an iminium product that can be directly reduced to the corresponding amine .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, but the synthetic routes mentioned above can be adapted for large-scale production. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: Aspidospermine undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines .

Comparison with Similar Compounds

Aspidospermine’s uniqueness lies in its complex structure and diverse biological activities, making it a compound of significant interest in various fields of research.

Properties

CAS No.

466-49-9

Molecular Formula

C22H30N2O2

Molecular Weight

354.5 g/mol

IUPAC Name

1-[(1R,9R,12R,19R)-12-ethyl-6-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5-trien-8-yl]ethanone

InChI

InChI=1S/C22H30N2O2/c1-4-21-10-6-13-23-14-12-22(20(21)23)16-7-5-8-17(26-3)19(16)24(15(2)25)18(22)9-11-21/h5,7-8,18,20H,4,6,9-14H2,1-3H3/t18-,20-,21-,22-/m1/s1

InChI Key

ARQOGCYMPUOVHK-ZHHKINOHSA-N

Isomeric SMILES

CC[C@]12CCCN3[C@H]1[C@@]4(CC3)[C@@H](CC2)N(C5=C4C=CC=C5OC)C(=O)C

SMILES

CCC12CCCN3C1C4(CC3)C(CC2)N(C5=C4C=CC=C5OC)C(=O)C

Canonical SMILES

CCC12CCCN3C1C4(CC3)C(CC2)N(C5=C4C=CC=C5OC)C(=O)C

melting_point

208 - 209 °C

1935-07-5
466-49-9

physical_description

Solid

solubility

0.05 M

Synonyms

aspidospermine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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